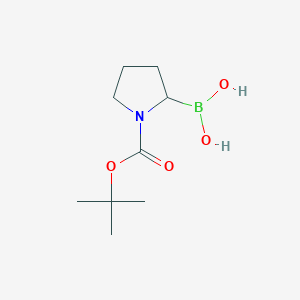

1-N-Boc-pyrrolidin-2-ylboronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIUYLRUCQCTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376284 | |

| Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149682-75-7 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149682-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-N-Boc-pyrrolidin-2-ylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-N-Boc-pyrrolidin-2-ylboronic acid, a versatile building block in modern medicinal chemistry. This document details its synthesis, chemical and physical properties, and its significant role in the development of novel therapeutics, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Properties of this compound

This compound is a chiral organoboron compound that has gained prominence as a key intermediate in the synthesis of complex organic molecules.[1] Its Boc-protected amine and reactive boronic acid moiety make it a valuable tool for creating diverse molecular scaffolds.[1]

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 149682-75-7 | [2] |

| Molecular Formula | C₉H₁₈BNO₄ | [2] |

| Molecular Weight | 215.05 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% - 97% | [1][2] |

| Boiling Point | 349.2 °C at 760 mmHg | [4] |

| Storage Temperature | -20°C | [3][4] |

Synthesis of this compound

The most common and effective method for the enantioselective synthesis of this compound involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand complexed with an organolithium base, followed by quenching with a trialkyl borate and subsequent hydrolysis.

Synthetic Pathway

The synthesis can be visualized as a two-step process:

Experimental Protocol: Enantioselective Synthesis

The following protocol is a representative procedure compiled from established methodologies for the asymmetric lithiation of N-Boc-pyrrolidine and subsequent borylation.

Materials:

-

N-Boc-pyrrolidine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

(-)-Sparteine

-

tert-Butyl methyl ether (TBME) or Diethyl ether (Et₂O), anhydrous

-

Triisopropyl borate (B(OⁱPr)₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous TBME or Et₂O and (-)-sparteine (1.1 equivalents). The solution is cooled to -78°C in a dry ice/acetone bath.

-

Lithiation: N-Boc-pyrrolidine (1.0 equivalent) is added to the cooled solution. Subsequently, s-BuLi (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -75°C. The resulting mixture is stirred at -78°C for 3 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -75°C. The mixture is stirred for an additional 2 hours at -78°C and then allowed to slowly warm to room temperature overnight.

-

Work-up and Hydrolysis: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then acidified to pH 2-3 with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a carbon-carbon bond between the pyrrolidine ring and an aryl or heteroaryl halide, providing access to a wide range of substituted pyrrolidine derivatives that are valuable scaffolds in drug discovery.[1]

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical experimental workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., 1,4-Dioxane and Water)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar is added this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst and Solvent Addition: The palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) is added under a positive pressure of the inert gas. Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are then added via syringe.

-

Reaction: The reaction mixture is heated to a temperature between 80°C and 100°C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-N-Boc-pyrrolidine.

Conclusion

This compound is a pivotal building block for the synthesis of complex, biologically active molecules. Its straightforward, enantioselective synthesis and its versatility in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals. The detailed protocols provided in this guide serve as a practical resource for the synthesis and application of this important compound in the pursuit of novel therapeutics.

References

Technical Guide: Physicochemical Properties and Applications of 1-N-Boc-pyrrolidin-2-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-pyrrolidin-2-ylboronic acid (CAS No. 149682-75-7) is a versatile, synthetic building block of significant interest in medicinal chemistry and organic synthesis.[1] As an organoboron compound, its boronic acid moiety is highly reactive and enables the formation of carbon-carbon and carbon-heteroatom bonds, most notably through Suzuki-Miyaura cross-coupling reactions.[1] The molecule incorporates a pyrrolidine ring, a common scaffold in numerous natural products and FDA-approved drugs, which can contribute favorably to target binding and pharmacokinetic properties.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine during synthetic transformations and allows for controlled deprotection under mild acidic conditions, facilitating multi-step syntheses of complex molecules.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols for its synthesis and use, and illustrates its critical role in modern drug discovery.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is aggregated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 149682-75-7 | [3][4] |

| Molecular Formula | C₉H₁₈BNO₄ | [3] |

| Molecular Weight | 215.06 g/mol (also cited as 215.13 g/mol ) | [3][5] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 349.2 °C at 760 mmHg | [5] |

| Melting Point | Not available (N/A) | [5] |

| Density | 1.15 g/cm³ | |

| Purity | Typically ≥95% - 97% (as determined by LC and NMR) | [1][3][5] |

| Storage Temperature | -20°C, under an inert atmosphere | [5] |

| InChI Key | UIIUYLRUCQCTST-UHFFFAOYSA-N | [5] |

| Synonyms | 1-(tert-butoxycarbonyl)-2-pyrrolidinylboronic acid, 2-Borono-1-pyrrolidinecarboxylic acid 1-(1,1-dimethylethyl) ester |

Experimental Protocols

Synthesis via Lithiation-Borylation

A common and effective method for synthesizing α-borylated pyrrolidines involves a lithiation-trapping (borylation) sequence. This procedure is adapted from established methods for the functionalization of N-Boc-pyrrolidine.

Methodology:

-

Deprotonation: N-Boc-pyrrolidine is dissolved in a suitable anhydrous ether solvent, such as methyl tert-butyl ether (MTBE), and cooled to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

A strong lithium base, typically sec-Butyllithium (s-BuLi), is added dropwise while maintaining the low temperature. The reaction is stirred for several hours to ensure the formation of the 2-lithiated N-Boc-pyrrolidine intermediate. The presence of a chiral ligand like (-)-sparteine can be used to achieve enantioselectivity.

-

Borylation (Trapping): A boronic ester, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin), is then added to the reaction mixture to trap the lithiated intermediate. This forms the corresponding boronate ester.

-

Hydrolysis & Workup: The reaction is quenched, often with an aqueous solution of ammonium chloride. The boronate ester is then hydrolyzed under acidic conditions to yield the final this compound.

-

Purification: The crude product is purified using standard techniques, such as extraction followed by filtration or silica gel column chromatography, to yield the pure compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Supplier data confirms that the ¹H NMR spectrum is a standard quality control check.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight by identifying the parent ion.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product, often providing a quantitative measure (e.g., >97%).

Suzuki-Miyaura Cross-Coupling Protocol

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form C(sp³)-C(sp²) bonds. A general protocol is outlined below.

Methodology:

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide (e.g., aryl bromide), this compound (typically 1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture, often between 80-120 °C, until the reaction is complete as monitored by TLC or LC-MS. Microwave irradiation can be used to shorten reaction times.[6]

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified, typically by flash column chromatography.

Key Applications and Modes of Action

The unique combination of a reactive boronic acid, a protected amine, and a stereochemically rich pyrrolidine ring makes this compound a valuable intermediate in drug discovery.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][7] This allows for the direct installation of the N-Boc-pyrrolidinyl moiety onto various aromatic and heteroaromatic systems, which are prevalent scaffolds in pharmaceuticals.

Serine Protease Inhibition: Dipeptidyl Peptidase IV (DPP-IV)

Boronic acids, particularly those adjacent to an amino group, are well-established inhibitors of serine proteases. The boronic acid can form a stable, covalent, yet reversible, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide hydrolysis. Pyrrolidine-based boronic acids are potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[8][9] Inhibiting DPP-IV prolongs the action of incretin hormones, which regulate glucose homeostasis.[8]

Fibroblast Activation Protein (FAP) Inhibition

Recent research has highlighted the use of (R)-pyrrolidin-2-yl-boronic acid derivatives as potent pharmacophores for targeting Fibroblast Activation Protein (FAP).[10] FAP is a serine protease overexpressed in the stroma of many cancers, making it an attractive target for both cancer imaging and therapy. By conjugating these boronic acid inhibitors to chelating agents like DOTA, they can be radiolabeled (e.g., with Gallium-68) for use as PET imaging agents, allowing for clear visualization of FAP-expressing tumors.[10]

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its utility is primarily driven by the strategic combination of a Boc-protected pyrrolidine scaffold and a versatile boronic acid functional group. This enables its effective use in robust synthetic methodologies like the Suzuki-Miyaura coupling and provides a powerful pharmacophore for the design of targeted enzyme inhibitors for diseases ranging from type 2 diabetes to cancer. This guide serves as a foundational resource for scientists leveraging this compound in their research and development endeavors.

References

- 1. leapchem.com [leapchem.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. thoreauchem.com [thoreauchem.com]

- 4. This compound | 149682-75-7 [sigmaaldrich.com]

- 5. This compound | 149682-75-7 [sigmaaldrich.com]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. oatext.com [oatext.com]

- 9. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-N-Boc-pyrrolidin-2-ylboronic Acid (CAS: 149682-75-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-N-Boc-pyrrolidin-2-ylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, purification, and key applications, supported by experimental protocols and quantitative data.

Physicochemical Properties

This compound is a chiral organoboron compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules. Its unique structure, combining a protected pyrrolidine ring with a reactive boronic acid moiety, makes it a valuable tool in drug discovery and development.

| Property | Value | Reference |

| CAS Number | 149682-75-7 | N/A |

| Molecular Formula | C₉H₁₈BNO₄ | N/A |

| Molecular Weight | 215.06 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 349.2 °C at 760 mmHg | [3] |

| Melting Point | Not available | [3] |

| Solubility | Compatible with common organic solvents | [2] |

| Storage | Store in an inert atmosphere, in a freezer at -20°C | [3] |

Synthesis and Purification

The enantioselective synthesis of (R)-1-N-Boc-pyrrolidin-2-ylboronic acid is a critical process for its application in chiral drug synthesis. A common strategy involves the diastereoselective borylation of N-Boc-pyrrolidine, followed by purification.

Experimental Protocol: Synthesis of (R)-1-N-Boc-pyrrolidin-2-ylboronic acid pinacol ester

This protocol is adapted from methodologies involving enantioselective deprotonation followed by borylation.

Materials:

-

N-Boc-pyrrolidine

-

sec-Butyllithium (s-BuLi)

-

(-)-Sparteine

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve N-Boc-pyrrolidine and (-)-sparteine in anhydrous solvent at -78 °C.

-

Slowly add s-BuLi to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for several hours to allow for the formation of the chiral lithiated intermediate.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-N-Boc-pyrrolidin-2-ylboronic acid pinacol ester.

Experimental Protocol: Deprotection to this compound

This protocol describes the hydrolysis of the pinacol ester to the free boronic acid.

Materials:

-

(R)-1-N-Boc-pyrrolidin-2-ylboronic acid pinacol ester

-

Aqueous acid (e.g., HCl) or a resin like Amberlite IRA-743

-

Organic solvent (e.g., diethyl ether)

Procedure:

-

Dissolve the pinacol ester in a suitable organic solvent.

-

Treat the solution with an aqueous acid or a boronic acid-binding resin.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

If using aqueous acid, neutralize the mixture and extract the product. If using a resin, filter off the resin and concentrate the filtrate.

-

The crude boronic acid can then be purified.

Purification Protocol: Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Synthesis and Purification Workflow

Applications in Organic Synthesis

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds between the pyrrolidine ring and various aryl or heteroaryl halides.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., dioxane, toluene, DMF)

-

Water

Procedure:

-

In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl bromide (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and a small amount of water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Suzuki-Miyaura Reaction Scheme

Applications in Medicinal Chemistry

The chiral pyrrolidine motif is a common feature in many biologically active molecules. This compound, particularly the (R)-enantiomer, is a valuable precursor for the synthesis of enzyme inhibitors, with notable applications in the development of treatments for cancer and inflammatory diseases.

Fibroblast Activation Protein (FAP) Inhibitors

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers, making it an attractive therapeutic target. The boronic acid moiety of pyrrolidine-based inhibitors can form a covalent bond with the catalytic serine residue of FAP, leading to potent inhibition.

| Compound | Target | IC₅₀ (nM) | Reference |

| ⁿᵃᵗGa-SB02055 | FAP | 0.41 ± 0.06 | [6][7] |

| ⁿᵃᵗGa-SB04028 | FAP | 13.9 ± 1.29 | [6][7] |

| ⁿᵃᵗGa-PNT6555 | FAP | 78.1 ± 4.59 | [6][7] |

Experimental Protocol: Synthesis of a FAP Inhibitor Precursor

This protocol outlines a key coupling step in the synthesis of FAP inhibitors, based on the synthesis of SB02055.[8]

Materials:

-

(R)-1-N-Boc-pyrrolidin-2-ylboronic acid

-

Activated quinoline-glycine derivative

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

Procedure:

-

Dissolve the activated quinoline-glycine derivative in an anhydrous solvent like DMF.

-

Add the coupling agents and the base to the solution.

-

Add (R)-1-N-Boc-pyrrolidin-2-ylboronic acid to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up and extract the product.

-

Purify the resulting coupled product by chromatography.

-

The Boc group can be removed in a subsequent step using acidic conditions (e.g., TFA in DCM) to yield the final inhibitor.

FAP Inhibitor Synthesis Workflow

Kinase Inhibitors

The pyrrolidine scaffold is also prevalent in a variety of kinase inhibitors. These drugs often target the ATP-binding site of kinases, and the pyrrolidine ring can provide a rigid framework to orient functional groups for optimal binding.

While specific quantitative data for inhibitors directly synthesized from this compound were not found in the immediate search results, its utility as a building block for such molecules is well-established in the literature. The synthesis of kinase inhibitors often involves the coupling of the pyrrolidine moiety to a heterocyclic core, such as a pyrazolopyrimidine or a pyridin-2-yl urea.

Conclusion

This compound is a highly valuable and versatile chiral building block for researchers in organic synthesis and drug discovery. Its ability to participate in robust C-C bond-forming reactions and its presence as a key structural motif in potent enzyme inhibitors underscore its importance. The protocols and data presented in this guide provide a solid foundation for its effective utilization in the laboratory.

References

- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - UBC Library Open Collections [open.library.ubc.ca]

- 6. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Stability and Storage of 1-N-Boc-pyrrolidin-2-ylboronic Acid: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of key chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This in-depth technical guide focuses on 1-N-Boc-pyrrolidin-2-ylboronic acid, a versatile organoboron compound widely utilized in pharmaceutical and organic synthesis.

This document provides a comprehensive overview of the known stability profile and recommended handling and storage protocols for this compound. The information is compiled from publicly available safety data sheets and chemical supplier information.

Summary of Storage and Stability Data

While specific quantitative stability studies on this compound are not extensively detailed in publicly accessible literature, the available data provides a clear consensus on the necessary precautions to maintain its quality. The primary concerns for the stability of this compound are exposure to moisture, oxygen, and light, which can lead to degradation. A noticeable darkening of the material may indicate decomposition.[1]

The following table summarizes the recommended storage conditions based on supplier safety data sheets.

| Parameter | Recommended Condition | Source |

| Temperature | Cool place. Recommended storage temperature may be specified on the product label. | [1][2][3] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | [1][3] |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. Protect from moisture. | [1][2] |

| Light | Store in a cool and shaded area. | [2] |

| Container | Keep in suitable, closed containers for disposal. | [1] |

| Ventilation | Store in a well-ventilated place. | [1][2][3][4][5] |

Potential Degradation Pathways

Boronic acids, as a class of compounds, are susceptible to certain degradation pathways. While specific studies on this compound are limited, a study on a peptide boronic acid derivative indicated that a major initial degradation pathway was likely oxidative in nature.[6] In the presence of hydrogen peroxide, the boronic acid group was cleaved.[6] This suggests that oxidation of the boronic acid moiety is a potential route of degradation for this compound.

The Boc-protecting group is generally stable but can be removed under mild acidic conditions.[7] Therefore, storage with acidic materials should be avoided to prevent unintended deprotection.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not available in the reviewed public literature. For researchers needing to establish a comprehensive stability profile, a standard approach would involve:

-

Forced Degradation Studies: Exposing the compound to stress conditions such as heat, humidity, light, and oxidative and acidic/basic environments to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under the recommended conditions and monitoring its purity and physical appearance at set time intervals using analytical techniques such as HPLC, LC-MS, and NMR.

Handling and Storage Workflow

To ensure the long-term stability and integrity of this compound, a systematic approach to its handling and storage is crucial. The following diagram outlines the recommended workflow from receiving the compound to its long-term storage.

Caption: Recommended workflow for handling and storage of this compound.

Incompatible Materials

To prevent degradation and ensure safety, this compound should be stored separately from the following incompatible materials:

-

Strong acids[1]

-

Strong bases[1]

-

Strong reducing agents[1]

-

Acids[4]

-

Acid anhydrides[4]

-

Acid chlorides[4]

-

Metals[4]

-

Copper[4]

Conclusion

This compound is a chemically stable compound when handled and stored under the appropriate conditions.[7] The key to maintaining its integrity is rigorous exclusion of moisture and oxygen, storage in a cool and dark place, and avoidance of incompatible materials. While quantitative stability data and detailed degradation pathways for this specific molecule are not widely published, adherence to the storage and handling guidelines derived from safety data sheets will ensure its effective use in research and development. For critical applications, in-house stability testing is recommended to establish a more detailed shelf-life under specific laboratory conditions.

References

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. targetmol.com [targetmol.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. leapchem.com [leapchem.com]

The Synthesis of Chiral Aminoboronic Acids and Their Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral aminoboronic acids and their derivatives have emerged as a pivotal class of molecules in medicinal chemistry and organic synthesis. Their structural resemblance to amino acids allows them to act as potent enzyme inhibitors, with the boronic acid moiety often serving as a key pharmacophore. This has led to the development of breakthrough drugs, most notably the proteasome inhibitor Bortezomib (Velcade®), used in the treatment of multiple myeloma. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable compounds, complete with experimental protocols, quantitative data, and visual representations of reaction pathways and biological mechanisms.

Core Synthetic Methodologies

The asymmetric synthesis of chiral aminoboronic acids has been a significant focus of chemical research, leading to the development of several elegant and efficient catalytic methods. These approaches offer high levels of stereocontrol and functional group tolerance, making them suitable for the synthesis of complex molecular architectures.

Copper-Catalyzed Enantioselective N-Alkylation

A modular and highly effective method for the synthesis of α-aminoboronic acid derivatives involves the copper-catalyzed N-alkylation of carbamates with racemic α-chloroboronate esters. This enantioselective C-N bond-forming reaction utilizes a chiral copper catalyst generated in situ from commercially available components. The process is notable for its good functional-group compatibility.[1][2][3]

Experimental Protocol: General Procedure for Copper-Catalyzed Enantioselective N-Alkylation

To a solution of CuCl (2.5 mol %), chiral diamine ligand (e.g., L1, 3.0 mol %), and a secondary phosphine (e.g., P1, 5.0 mol %) in a suitable solvent such as THF, is added the carbamate (1.2 equiv) and a base (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine, BTMG, 1.5 equiv). The racemic α-chloroboronate ester (1.0 equiv) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 0 °C to room temperature) for a designated time (e.g., 24-48 hours). The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Table 1: Substrate Scope for Copper-Catalyzed Enantioselective N-Alkylation

| Entry | Racemic α-Chloroboronate Ester (R group) | Carbamate | Yield (%) | ee (%) |

| 1 | Phenyl | Boc-NH2 | 85 | 94 |

| 2 | 4-Chlorophenyl | Boc-NH2 | 82 | 92 |

| 3 | Cyclohexyl | Cbz-NH2 | 78 | 90 |

| 4 | Isopropyl | Boc-NH2 | 75 | 91 |

Data compiled from representative literature.[1][3] Conditions may vary.

Logical Workflow for Copper-Catalyzed N-Alkylation

Caption: Workflow for Cu-catalyzed enantioselective N-alkylation.

Nickel-Catalyzed Asymmetric Borylalkylation of Enamides

The synthesis of chiral β-aminoboronic acids can be achieved through an unprecedented nickel-catalyzed asymmetric borylalkylation of enamides.[4][5] This method employs a simple chiral diamine ligand, readily available bis(pinacolato)diboron (B2pin2), and alkyl halides as coupling partners. The reaction exhibits excellent regio-, stereo-, and enantioselectivities.[4][5]

Experimental Protocol: General Procedure for Nickel-Catalyzed Asymmetric Borylalkylation

In a nitrogen-filled glovebox, a vial is charged with Ni(COD)2 (5 mol %), a chiral diamine ligand (6 mol %), the enamide (1.0 equiv), B2pin2 (1.1 equiv), and a suitable solvent (e.g., dioxane). The alkyl halide (1.5 equiv) is then added, and the vial is sealed and stirred at a specified temperature (e.g., 80 °C) for a given time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel and concentrated. The residue is purified by flash column chromatography to afford the desired β-aminoboronic acid derivative.

Table 2: Substrate Scope for Nickel-Catalyzed Asymmetric Borylalkylation of Enamides

| Entry | Enamide (R1 group) | Alkyl Halide (R2 group) | Yield (%) | er |

| 1 | Phenyl | Iodomethane | 88 | 95:5 |

| 2 | 4-Methoxyphenyl | Iodoethane | 85 | 96:4 |

| 3 | Naphthyl | 1-Iodopropane | 82 | 94:6 |

| 4 | 2-Thienyl | Benzyl bromide | 79 | 97:3 |

Data compiled from representative literature.[4][5] Conditions may vary.

Rhodium-Catalyzed Enantioselective C(sp³)–H Borylation

A direct and atom-economical approach to α-aminoboronates is the rhodium-catalyzed enantioselective C(sp³)–H borylation.[6][7][8] This method utilizes a chiral rhodium-monophosphite catalytic system to achieve highly efficient borylation of N-adjacent C(sp³)–H bonds in a range of substrates, including amides and 2-(N-alkylamino)heteroaryls.[6][7][8]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Enantioselective C(sp³)–H Borylation

In an inert atmosphere, a mixture of the rhodium precursor (e.g., [Rh(cod)Cl]2, 1.0 mol %), a chiral monophosphite ligand (2.2 mol %), and bis(pinacolato)diboron (B2pin2, 1.2 equiv) in a suitable solvent (e.g., cyclohexane) is stirred at room temperature for 30 minutes. The substrate (1.0 equiv) is then added, and the reaction mixture is heated at a specified temperature (e.g., 80 °C) for a certain duration (e.g., 12-24 hours). After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Table 3: Substrate Scope for Rhodium-Catalyzed Enantioselective C(sp³)–H Borylation

| Entry | Substrate | Yield (%) | ee (%) |

| 1 | N-Boc-pyrrolidine | 85 | 92 |

| 2 | N-Pivaloyl-piperidine | 80 | 90 |

| 3 | N-Benzoyl-N-methyl-ethylamine | 75 | 88 |

| 4 | 2-(N-methylamino)pyridine | 82 | 95 |

Data compiled from representative literature.[6][7][8] Conditions may vary.

Biological Activity and Mechanism of Action: The Ubiquitin-Proteasome Pathway

The therapeutic efficacy of aminoboronic acid derivatives like Bortezomib stems from their ability to inhibit the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[9] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing apoptosis in cancer cells.[10]

Signaling Pathway: Ubiquitin-Proteasome Pathway and Inhibition by Bortezomib

Caption: Inhibition of the ubiquitin-proteasome pathway by Bortezomib.

Conclusion

The synthesis of chiral aminoboronic acids and their derivatives has been significantly advanced by the development of robust and highly selective catalytic methodologies. These compounds continue to be of high interest to the pharmaceutical industry due to their proven therapeutic potential. The methods and data presented in this guide offer a valuable resource for researchers engaged in the discovery and development of novel aminoboronic acid-based therapeutics. Further innovations in this field are anticipated to provide even more efficient and versatile synthetic routes to these crucial molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103059054A - Synthetic method of bortezomib - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Synthesis of α-Aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in Pyrrolidine Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. When functionalized with a boronic acid moiety, pyrrolidines become versatile building blocks for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of the pyrrolidine nitrogen necessitates the use of a protecting group during many synthetic transformations. Among the various protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone for its reliability, mild cleavage conditions, and its influence on the reactivity and stability of the molecule.

This technical guide provides a comprehensive overview of the critical role of the Boc protecting group in the chemistry of pyrrolidine boronic acids. It delves into the synthesis, stability, reactivity, and spectroscopic characterization of these important synthetic intermediates, offering valuable insights for researchers in organic synthesis and drug discovery.

The Pivotal Role of the Boc Group: Enhancing Stability and Modulating Reactivity

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of the pyrrolidine nitrogen, preventing unwanted side reactions during synthesis.[2] By converting the secondary amine into a carbamate, the lone pair of electrons on the nitrogen is delocalized through resonance with the carbonyl group, significantly reducing its reactivity towards electrophiles.[2] This protection is crucial for reactions involving strong bases, organometallic reagents, or electrophilic partners that would otherwise react with the unprotected pyrrolidine nitrogen.

Beyond its protective function, the Boc group exerts a significant influence on the physicochemical properties and reactivity of pyrrolidine boronic acids.

Key Advantages of Boc Protection:

-

Enhanced Stability: Boc-protected pyrrolidine boronic acids exhibit increased stability compared to their unprotected counterparts, which are prone to self-condensation and other decomposition pathways. The bulky tert-butyl group also provides steric hindrance, further contributing to the stability of the molecule.

-

Improved Handling and Purification: The introduction of the lipophilic Boc group often transforms highly polar, water-soluble pyrrolidine boronic acids into less polar compounds that are more amenable to standard purification techniques like column chromatography on silica gel.

-

Directed Functionalization: The Boc group can act as a directing group in certain reactions, influencing the stereochemical outcome of subsequent transformations.

Synthesis of N-Boc-Pyrrolidine Boronic Acids

The synthesis of N-Boc-pyrrolidine boronic acids typically involves two key stages: the introduction of the Boc protecting group onto the pyrrolidine ring and the subsequent installation of the boronic acid functionality.

Boc Protection of Pyrrolidine

The protection of the pyrrolidine nitrogen is a straightforward and high-yielding reaction, commonly achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of Pyrrolidine

-

Reagents: Pyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water.

-

Procedure:

-

Dissolve pyrrolidine in a suitable solvent such as dichloromethane or a biphasic mixture of DCM and water.

-

Add a solution of sodium hydroxide to act as a base.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up to remove the base and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine.

-

Introduction of the Boronic Acid Moiety

Several methods have been developed for the introduction of the boronic acid group onto the N-Boc-pyrrolidine scaffold. One of the most powerful and stereoselective methods involves the asymmetric deprotonation of N-Boc-pyrrolidine followed by trapping with a boron electrophile.

Experimental Protocol: Asymmetric Synthesis of (S)-N-Boc-pyrrolidin-2-ylboronic Acid Pinacol Ester

This protocol is adapted from the work of Campos and coworkers and involves an enantioselective deprotonation followed by a Negishi-type coupling.

-

Reagents: N-Boc-pyrrolidine, sec-Butyllithium (s-BuLi), (-)-Sparteine, Zinc chloride (ZnCl₂), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin), Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE).

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add anhydrous MTBE, N-Boc-pyrrolidine, and (-)-sparteine.

-

Cool the solution to -78 °C.

-

Slowly add s-BuLi, maintaining the temperature below -70 °C. Stir for 1 hour.

-

Add a solution of ZnCl₂ in THF dropwise at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) to the reaction mixture.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-Boc-pyrrolidin-2-ylboronic acid pinacol ester.

-

Logical Workflow for Asymmetric Synthesis

Caption: Workflow for the asymmetric synthesis of N-Boc-pyrrolidin-2-ylboronic acid pinacol ester.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of N-Boc-pyrrolidine boronic acids is essential for their effective use in synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈BNO₄ | [3][4] |

| Molecular Weight | 215.06 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 349.2 °C at 760 mmHg (Predicted) | [3] |

| Storage Temperature | -20 °C | [3] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for N-Boc-pyrrolidin-2-ylboronic acid.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4-3.6 | m | 2H | N-CH₂ |

| ~3.0 | m | 1H | CH-B |

| ~1.8-2.0 | m | 4H | CH₂-CH₂ |

| 1.47 | s | 9H | C(CH₃)₃ |

Note: The B(OH)₂ protons are often broad and may not be observed or may exchange with residual water in the solvent.

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz) - Predicted

| Chemical Shift (ppm) | Assignment |

| ~154 | C=O (carbamate) |

| ~79 | C(CH₃)₃ |

| ~46 | N-CH₂ |

| ~45 | CH-B (broad) |

| ~30 | CH₂ |

| ~28.5 | C(CH₃)₃ |

| ~24 | CH₂ |

Note: The carbon attached to boron often appears as a broad signal due to quadrupolar relaxation.

Table 4: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (boronic acid) |

| ~2975 | Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (carbamate) |

| ~1365 | Strong | B-O stretch |

| ~1160 | Strong | C-N stretch |

Mass Spectrometry (EI-MS)

The electron ionization mass spectrum of N-Boc-pyrrolidin-2-ylboronic acid is expected to show fragmentation patterns characteristic of both the Boc group and the pyrrolidine ring.

-

Loss of tert-butyl group: [M - 57]⁺

-

Loss of isobutylene: [M - 56]⁺

-

Loss of CO₂: [M - 44]⁺

-

Loss of the Boc group: [M - 101]⁺

-

Alpha-cleavage of the pyrrolidine ring

Stability and Reactivity Considerations

Stability

The Boc protecting group significantly enhances the stability of pyrrolidine boronic acids. Unprotected pyrrolidine boronic acids are susceptible to degradation through several pathways, including:

-

Protodeboronation: Cleavage of the C-B bond by a proton source.

-

Oxidation: Oxidation of the boronic acid to the corresponding alcohol.

-

Trimerization: Formation of boroxine anhydrides.

The Boc group mitigates these decomposition pathways by:

-

Steric Hindrance: The bulky tert-butyl group sterically shields the boronic acid moiety from external reagents.

-

Electronic Effects: The electron-withdrawing nature of the carbamate reduces the electron density at the carbon bearing the boron, making it less susceptible to protodeboronation.

Reactivity in Suzuki-Miyaura Cross-Coupling

N-Boc-pyrrolidine boronic acids are valuable substrates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp³)-C(sp²) bonds. The reactivity of these compounds is influenced by several factors, including the nature of the boronic acid derivative (free acid vs. ester), the palladium catalyst, the base, and the reaction solvent.

General Reactivity Trend:

Boronic acids are generally more reactive in Suzuki-Miyaura couplings than their corresponding boronate esters.[5] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the transmetalation step. However, boronate esters, such as pinacol esters, offer superior stability and are often preferred for their ease of handling and purification.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-pyrrolidin-2-ylboronic Acid with an Aryl Bromide

-

Reagents: N-Boc-pyrrolidin-2-ylboronic acid, Aryl bromide, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), Solvent (e.g., Dioxane/water, Toluene/water, or DMF).

-

Procedure:

-

To a reaction vessel, add the N-Boc-pyrrolidin-2-ylboronic acid, the aryl bromide, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Boc Deprotection

The final step in many synthetic sequences involving N-Boc-pyrrolidine boronic acids is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Reagents: N-Boc-protected pyrrolidine derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-Boc-protected pyrrolidine derivative in dichloromethane.

-

Add trifluoroacetic acid to the solution at room temperature. The amount of TFA can range from 20% to a 1:1 mixture with DCM, depending on the substrate's sensitivity.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) to obtain the free amine.

-

Mechanism of Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The Boc protecting group plays a multifaceted and indispensable role in the chemistry of pyrrolidine boronic acids. It not only provides robust protection of the pyrrolidine nitrogen, enabling a wide range of synthetic transformations, but also enhances the stability and handling of these valuable building blocks. A thorough understanding of the principles of Boc protection and deprotection, as well as the influence of the Boc group on reactivity, is paramount for the successful design and execution of synthetic routes towards complex, biologically active molecules. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working at the forefront of organic synthesis and drug discovery.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]

- 3. N-Boc-pyrrolidin-2-ylboronic Acid | CymitQuimica [cymitquimica.com]

- 4. N-Boc-2-pyrroleboronic acid(135884-31-0) 1H NMR [m.chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Applications of Organoboron Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organoboron Compounds in Organic Synthesis

Organoboron compounds have emerged as indispensable reagents in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Their unique electronic properties, coupled with their general stability and low toxicity, have established them as versatile building blocks in academia and industry, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the core applications of organoboron compounds, focusing on key reactions, experimental methodologies, and quantitative data to facilitate their practical implementation.

The utility of organoboron compounds stems from the electron-deficient nature of the boron atom, which allows for facile transmetalation in catalytic cycles and predictable reactivity. The most commonly employed classes of organoboron reagents include boronic acids, organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates, each offering distinct advantages in terms of stability, reactivity, and handling.

A Comparative Overview of Key Organoboron Reagents:

| Reagent Class | General Structure | Key Advantages | Key Disadvantages |

| Boronic Acids | R-B(OH)₂ | Commercially available, broad substrate scope, well-established reactivity. | Prone to protodeboronation and formation of boroxines (anhydrides). |

| Organotrifluoroborates | [R-BF₃]⁻K⁺ | Crystalline solids, stable to air and moisture, enhanced nucleophilicity in some cases. | Require specific activation conditions for hydrolysis to the active boronic acid. |

| MIDA Boronates | R-B(MIDA) | Exceptionally stable to chromatography and a wide range of reaction conditions, enabling iterative cross-coupling. | Require a deprotection step to release the active boronic acid. |

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally non-toxic and stable organoboron reagents. This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, vinylarenes, and polyenes, which are common motifs in pharmaceuticals and functional materials.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data: Examples of Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 2-Chlorotoluene | 4-Formylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |

| 3 | 1-Iodonaphthalene | Vinylboronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 6 | 88 |

| 4 | 3-Bromopyridine | 2-Thiopheneboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH/H₂O | 110 | 24 | 85 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

-

Materials: 4-Bromoanisole (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), Sodium carbonate (2.0 mmol, 2.0 equiv), Toluene (5 mL), Water (1 mL).

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed toluene and degassed water to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.

-

Copper-Catalyzed Cross-Coupling Reactions: The Chan-Lam Coupling

The Chan-Lam coupling reaction provides a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. This copper-catalyzed reaction typically employs arylboronic acids as the aryl source and a wide range of amines, phenols, and thiols as coupling partners. A key advantage of the Chan-Lam coupling is that it often proceeds under mild, aerobic conditions, making it an attractive alternative to other methods for heteroatom arylation.

The proposed mechanism involves the formation of a copper(II) intermediate which undergoes ligand exchange with the heteroatom nucleophile and the organoboron reagent, followed by reductive elimination to furnish the desired product.

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Quantitative Data: Examples of Chan-Lam Coupling

| Entry | Boronic Acid | Nucleophile | Copper Source | Base/Additive | Solvent | Temp | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | rt | 24 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | rt | 48 | 78 |

| 3 | 3-Fluorophenylboronic acid | Thiophenol | CuI | Cs₂CO₃ | DMF | 100 °C | 12 | 90 |

| 4 | 2-Naphthylboronic acid | Imidazole | Cu(OAc)₂ | None | MeOH | rt | 16 | 92 |

Detailed Experimental Protocol: Chan-Lam N-Arylation of Aniline with Phenylboronic Acid

-

Materials: Phenylboronic acid (1.2 mmol, 1.2 equiv), Aniline (1.0 mmol, 1.0 equiv), Copper(II) acetate [Cu(OAc)₂] (1.0 mmol, 1.0 equiv), Pyridine (2.0 mmol, 2.0 equiv), Dichloromethane (CH₂Cl₂) (10 mL), 4 Å Molecular Sieves.

-

Procedure:

-

To a round-bottom flask, add Cu(OAc)₂, phenylboronic acid, and activated 4 Å molecular sieves.

-

Add CH₂Cl₂ followed by aniline and pyridine.

-

Stir the reaction mixture, open to the air, at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-phenylaniline.

-

Multicomponent Reactions: The Petasis Borono-Mannich Reaction

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines, including valuable α-amino acids. This reaction proceeds under mild conditions and exhibits a broad substrate scope, making it a highly efficient tool for the rapid generation of molecular diversity in drug discovery.

The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which then reacts with a boronate species formed from the boronic acid.

Caption: Simplified workflow of the Petasis borono-Mannich reaction.

Quantitative Data: Examples of the Petasis Reaction

| Entry | Amine | Aldehyde | Boronic Acid | Solvent | Temp | Time (h) | Yield (%) |

| 1 | Dibenzylamine | Glyoxylic acid | Phenylboronic acid | Toluene | 80 °C | 16 | 85 |

| 2 | Morpholine | Salicylaldehyde | Vinylboronic acid | EtOH | rt | 24 | 91 |

| 3 | L-Proline methyl ester | Paraformaldehyde | 4-Chlorophenylboronic acid | CH₂Cl₂ | rt | 48 | 76 |

| 4 | Aniline | Benzaldehyde | 2-Thiopheneboronic acid | HFIP | rt | 2 | 82 |

Detailed Experimental Protocol: Synthesis of an α-Aryl Glycine Derivative

-

Materials: Glyoxylic acid monohydrate (1.0 mmol, 1.0 equiv), Dibenzylamine (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.1 mmol, 1.1 equiv), Toluene (5 mL).

-

Procedure:

-

To a round-bottom flask, add glyoxylic acid monohydrate, dibenzylamine, and phenylboronic acid.

-

Add toluene and equip the flask with a reflux condenser.

-

Heat the mixture to 80 °C and stir for 16 hours. A precipitate may form during the reaction.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration, wash with cold toluene, and dry under vacuum to afford the desired α-aryl glycine derivative.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography or recrystallization.

-

Asymmetric Synthesis with Organoboron Reagents

The development of asymmetric methodologies using organoboron reagents has been a major advance in organic synthesis, allowing for the stereocontrolled construction of chiral molecules. Key strategies include asymmetric hydroboration, where a chiral borane adds across a double bond, and asymmetric allylboration, where a chiral allylboron reagent adds to a carbonyl group.

Asymmetric Allylboration

Asymmetric allylboration is a highly effective method for the synthesis of enantioenriched homoallylic alcohols. The use of chiral ligands on the boron atom allows for excellent control of the stereochemical outcome of the reaction.

Caption: General workflow for asymmetric allylboration of an aldehyde.

Quantitative Data: Examples of Asymmetric Allylboration

| Entry | Aldehyde | Chiral Allylborane Reagent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | B-Allyldiisopinocampheylborane | -78 | 2 | 85 | 96 |

| 2 | Acetaldehyde | Brown's allylborane | -78 | 3 | 80 | 98 |

| 3 | Cyclohexanecarboxaldehyde | Tartrate-derived allylboronate | -78 | 4 | 90 | 92 |

| 4 | Crotonaldehyde | Camphor-derived allylborane | -78 | 2 | 88 | 95 |

Detailed Experimental Protocol: Asymmetric Allylboration of Benzaldehyde

-

Materials: (-)-B-Methoxydiisopinocampheylborane (1.1 mmol, 1.1 equiv) in diethyl ether, Allylmagnesium bromide (1.0 M in diethyl ether, 1.1 mL, 1.1 mmol), Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol, 1.1 equiv), Benzaldehyde (1.0 mmol, 1.0 equiv), Diethyl ether (anhydrous), 3 M NaOH, 30% H₂O₂.

-

Procedure:

-

To a solution of (-)-B-methoxydiisopinocampheylborane in diethyl ether at 0 °C, add allylmagnesium bromide dropwise. Stir for 30 minutes at 0 °C.

-

Cool the mixture to -78 °C and add BF₃·OEt₂ dropwise. Stir for 30 minutes at -78 °C to generate the B-allyldiisopinocampheylborane reagent in situ.

-

Add benzaldehyde dropwise to the cold solution of the chiral allylborane.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of 3 M NaOH, followed by the careful addition of 30% H₂O₂.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the chiral homoallylic alcohol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

-

Direct C-H Functionalization: Catalytic C-H Borylation

Catalytic C-H borylation has emerged as a powerful strategy for the direct conversion of ubiquitous C-H bonds into valuable C-B bonds, bypassing the need for pre-functionalized substrates. Iridium-catalyzed systems are particularly effective for the borylation of aromatic and aliphatic C-H bonds with high regioselectivity, often governed by steric factors.

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Quantitative Data: Examples of Iridium-Catalyzed C-H Borylation

| Entry | Substrate | Catalyst/Ligand | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzene | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | Cyclohexane | 80 | 12 | >95 |

| 2 | 1,3-Dichlorobenzene | [Ir(COD)Cl]₂ / dtbpy | B₂pin₂ | THF | 80 | 24 | 90 |

| 3 | Anisole | [Ir(COD)OMe]₂ / Me₄phen | B₂pin₂ | MTBE | 80 | 16 | 85 |

| 4 | n-Octane | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | Cyclohexane | 150 | 48 | 55 |

Detailed Experimental Protocol: Iridium-Catalyzed Borylation of 1,3-Dichlorobenzene

-

Materials: 1,3-Dichlorobenzene (1.0 mmol, 1.0 equiv), Bis(pinacolato)diboron (B₂pin₂) (0.5 mmol, 0.5 equiv), [Ir(COD)Cl]₂ (0.015 mmol, 1.5 mol%), 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3 mol%), Tetrahydrofuran (THF) (anhydrous, 3 mL).

-

Procedure:

-

In a glovebox, charge a screw-capped vial with B₂pin₂, [Ir(COD)Cl]₂, and dtbpy.

-

Add THF and 1,3-dichlorobenzene.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture at 80 °C for 24 hours.

-

Cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the borylated product.

-

Iterative Synthesis with MIDA Boronates

The development of N-methyliminodiacetic acid (MIDA) boronates has enabled a transformative approach to the synthesis of complex molecules through iterative cross-coupling. MIDA boronates are stable to a wide range of reaction conditions, including Suzuki-Miyaura coupling, and can be readily purified by standard silica gel chromatography. The MIDA protecting group can be easily removed under mild basic conditions to liberate the corresponding boronic acid for the next coupling step. This "deprotect-couple" sequence can be repeated, allowing for the programmed assembly of complex molecular structures from simple building blocks, a process that has been successfully automated.

Caption: Workflow for iterative cross-coupling using MIDA boronates.

Detailed Experimental Protocol: A Single Cycle of MIDA Boronate Iterative Cross-Coupling

-

Materials: Starting MIDA boronate (e.g., a haloaryl MIDA boronate, 1.0 equiv), second MIDA boronate building block (e.g., a vinyl MIDA boronate, 1.2 equiv), Palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos), Base (e.g., K₃PO₄), Solvent (e.g., THF/H₂O).

-

Procedure:

-

MIDA Deprotection and In Situ Coupling:

-

To a reaction vessel, add the starting haloaryl MIDA boronate, the vinyl MIDA boronate, the palladium catalyst, ligand, and base.

-

Evacuate and backfill with an inert atmosphere.

-

Add the degassed solvent system (e.g., THF and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Perform an aqueous workup as described for the Suzuki-Miyaura coupling.

-

Purify the resulting elongated MIDA boronate product by flash column chromatography. This product can then be used as the starting material for the next iterative cycle.

-

-

Conclusion and Future Outlook

Organoboron compounds have firmly established themselves as a cornerstone of modern organic synthesis. The reactions highlighted in this guide—Suzuki-Miyaura coupling, Chan-Lam coupling, the Petasis reaction, asymmetric synthesis, C-H borylation, and iterative cross-coupling with MIDA boronates—represent just a fraction of the vast and expanding utility of these versatile reagents. Their continued application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is certain.

Future research in this field is likely to focus on the development of novel chiral boron reagents for even more efficient and selective asymmetric transformations, the discovery of new catalytic systems for C-H borylation with enhanced substrate scope and regioselectivity, and the expansion of automated iterative synthesis platforms to access an even greater diversity of complex molecular architectures. The ongoing innovation in organoboron chemistry promises to deliver even more powerful tools for synthetic chemists, further enabling the creation of molecules with profound impacts on science and society.

literature review on pyrrolidine-containing bioactive molecules

An In-depth Technical Guide to Pyrrolidine-Containing Bioactive Molecules

For: Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its prevalence in numerous natural alkaloids and synthetic pharmacologically active agents highlights its significance.[3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of complex and stereochemically diverse molecules that can effectively explore three-dimensional pharmacophore space, a critical feature for potent and selective interaction with biological targets.[1][2] This guide provides a technical overview of key classes of pyrrolidine-containing bioactive molecules, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Pyrrolidine-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. The mechanism involves preventing the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][3] This leads to prolonged incretin action, resulting in glucose-dependent stimulation of insulin secretion and suppression of glucagon release.[2][3] The pyrrolidine-2-carbonitrile moiety is a key pharmacophore for many potent DPP-4 inhibitors.[5]

Signaling Pathway: DPP-4 Inhibition

The following diagram illustrates the mechanism of action for DPP-4 inhibitors. By blocking DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn enhances the insulin response from pancreatic β-cells and decreases glucagon output from α-cells, ultimately leading to improved glycemic control.

Quantitative Data: DPP-4 Inhibitors

The following table summarizes the inhibitory activity of a representative pyrrolidine-based compound against the DPP-4 enzyme.

| Compound ID | Structure/Class | Target | Assay Type | IC₅₀ (µM) | Reference |

| 17a | 4-Fluoropyrrolidine-2-carbonitrile derivative | Human DPP-4 | In vitro enzyme inhibition | 0.017 | [5] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol is a representative fluorometric method for determining the inhibitory activity of compounds against the DPP-4 enzyme.

-

Reagents and Materials:

-

Recombinant Human DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

-

Test Compounds (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Sitagliptin, Vildagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and positive control in Assay Buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound solution to the 'Sample' wells.

-

For '100% Activity' control wells, add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of vehicle (e.g., 1% DMSO in buffer).

-

For 'Background' wells, add 40 µL of Assay Buffer and 10 µL of vehicle.

-

Mix the plate gently and incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate (H-Gly-Pro-AMC) solution to all wells.

-

Immediately place the plate in the microplate reader, pre-set to 37°C.

-

Monitor the increase in fluorescence intensity in kinetic mode for 15-30 minutes. The rate of reaction (slope of fluorescence vs. time) is proportional to enzyme activity.

-

-

Data Analysis:

-

Subtract the background fluorescence rate from all other wells.

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Rate_Sample / Rate_100%_Activity)) * 100

-